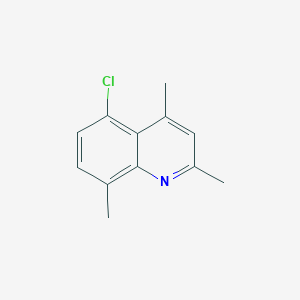

5-Chloro-2,4,8-trimethylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2,4,8-trimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN/c1-7-4-5-10(13)11-8(2)6-9(3)14-12(7)11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOEBXFHTABSRPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)C(=CC(=N2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589207 | |

| Record name | 5-Chloro-2,4,8-trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105908-43-8 | |

| Record name | 5-Chloro-2,4,8-trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-2,4,8-trimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline, a bicyclic heterocyclic aromatic compound, represents a cornerstone in the field of medicinal chemistry.[1] Its rigid structure and ability to be functionalized at various positions have made it a privileged scaffold in the design of therapeutic agents.[2] Quinoline derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][3] The biological activity of these compounds is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profiles.[4] This guide provides a comprehensive technical overview of the physicochemical properties of a specific derivative, 5-Chloro-2,4,8-trimethylquinoline, offering insights into its molecular characteristics and their implications for drug discovery and development.

Core Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems. While experimental data for this compound is not exhaustively available in the public domain, a combination of reported data and computationally predicted values provides a robust profile.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂ClN | [5] |

| Molecular Weight | 205.68 g/mol | [5] |

| Boiling Point | 318.4°C at 760 mmHg | - |

| Density | 1.158 g/cm³ | - |

| Melting Point (Predicted) | 65-70 °C | Computational Prediction |

| LogP (Predicted) | 4.2 | Computational Prediction |

| Water Solubility (Predicted) | 15.2 mg/L at 25°C | Computational Prediction |

| pKa (Predicted) | 4.5 (most basic) | Computational Prediction |

Disclaimer: Predicted values are generated using computational models (Chemicalize, Osiris Property Explorer) and should be confirmed by experimental methods.

The presence of a chlorine atom and three methyl groups on the quinoline core significantly influences these properties. The chloro group enhances lipophilicity, a key factor in membrane permeability.[4] The methyl groups also contribute to the overall lipophilic character of the molecule.

Lipophilicity and its Impact on Drug-Likeness

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug design. It describes the partitioning of a compound between a nonpolar (lipid) and a polar (aqueous) phase.[4] For this compound, the predicted LogP of 4.2 suggests a high degree of lipophilicity.

This value is a key component of Lipinski's Rule of Five , a set of guidelines used to evaluate the druglikeness of a chemical compound and its likelihood of being an orally active drug.[6] The rules are:

-

No more than 5 hydrogen bond donors.

-

No more than 10 hydrogen bond acceptors.

-

A molecular mass less than 500 daltons.

-

A LogP not exceeding 5.[6]

This compound adheres to the molecular weight and hydrogen bond donor/acceptor criteria. Its predicted LogP is approaching the upper limit of Lipinski's rule, which has important implications for its pharmacokinetic profile. While high lipophilicity can enhance membrane permeability and absorption, it can also lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity.[4][7]

Aqueous Solubility and pKa: The Yin and Yang of Absorption

The predicted low aqueous solubility of this compound is a direct consequence of its lipophilic nature. Solubility is a crucial factor for drug absorption, as a compound must be in solution to be absorbed from the gastrointestinal tract.[8]

The ionization state of a molecule, determined by its pKa and the pH of the surrounding environment, can significantly influence its solubility.[9] The predicted pKa of 4.5 for the quinoline nitrogen suggests that this compound is a weak base. At physiological pH (around 7.4), the majority of the molecules will be in their neutral, un-ionized form. This uncharged state is more lipophilic and therefore more readily permeates cell membranes. However, the low concentration of the more soluble protonated form (the quinolinium cation) could limit the overall absorption rate.[1][9]

The interplay between LogP, solubility, and pKa is a delicate balance that drug development professionals must navigate to optimize a compound's ADME properties.[8]

Synthetic Strategy: A Plausible Route to this compound

Proposed Synthesis via the Combes Reaction:

A potential pathway would involve the reaction of 3-chloro-5-methylaniline with acetylacetone (2,4-pentanedione) in the presence of a strong acid catalyst like sulfuric acid.

Caption: Proposed Combes synthesis of this compound.

Experimental Protocols for Physicochemical Property Determination

To validate the predicted properties and gain a precise understanding of this compound, the following experimental protocols are recommended.

Determination of LogP (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for determining the partition coefficient.

Methodology:

-

Preparation of Pre-saturated Solvents: Prepare a mixture of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4). Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in the pre-saturated n-octanol.

-

Partitioning: Add a known volume of the pre-saturated aqueous phase to the n-octanol solution in a separatory funnel.

-

Equilibration: Shake the funnel for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Allow the two phases to separate completely.

-

Concentration Analysis: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Caption: Workflow for LogP determination using the shake-flask method.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of a compound.

Methodology:

-

Sample Preparation: Prepare a solution of this compound of known concentration in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

-

Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl). Add the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve. This can be determined from the first or second derivative of the titration curve.

Determination of Aqueous Solubility (OECD 105 Flask Method)

The flask method, as described in OECD Guideline 105, is suitable for determining the water solubility of compounds.

Methodology:

-

Sample Addition: Add an excess amount of this compound to a known volume of water in a flask.

-

Equilibration: Stopper the flask and agitate it at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the mixture to stand at the same constant temperature to let the undissolved solid settle. If necessary, centrifuge or filter the solution to remove any suspended particles.

-

Concentration Analysis: Determine the concentration of the compound in the clear aqueous phase using a validated analytical method (e.g., HPLC).

-

Result: The measured concentration represents the aqueous solubility of the compound at the specified temperature.

Implications for Drug Development: A QSAR Perspective

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activities.[13] The physicochemical properties of this compound are key descriptors that would be used in such models.

For instance, in the development of anticancer agents, a common application for quinoline derivatives, QSAR models often reveal that a certain degree of lipophilicity is required for activity, but excessive lipophilicity can lead to off-target effects and toxicity.[14][15] The predicted LogP of 4.2 for this compound places it in a region where it is likely to have good membrane permeability, which could be advantageous for reaching intracellular targets. However, its low predicted aqueous solubility might pose challenges for formulation and bioavailability.

Caption: Interplay of physicochemical properties and their impact on drug development.

Conclusion

This compound is a substituted quinoline with physicochemical properties that suggest high lipophilicity and low aqueous solubility. These characteristics, governed by its chemical structure, are pivotal in determining its potential as a drug candidate. While computational predictions provide valuable initial insights, experimental verification of its LogP, pKa, and solubility is essential for a comprehensive understanding. The synthetic and analytical methodologies outlined in this guide provide a framework for researchers to further investigate this and similar quinoline derivatives, ultimately aiding in the rational design of new and effective therapeutic agents. The versatile quinoline scaffold continues to be a rich source of inspiration in medicinal chemistry, and a deep understanding of the physicochemical properties of its derivatives is paramount to unlocking its full therapeutic potential.[2]

References

-

Zenovel. Lipinski's Rule of 5 in Modern Drug Discovery. [Link]

-

Zhang, Y., et al. (2011). Microwave-assisted Friedländer Synthesis of Polysubstituted Quinolines Based on Poly(ethylene glycol) Bound Acetoacetate. Semantic Scholar. [Link]

-

GARDP Revive. Lipinski's Rule of 5. [Link]

-

Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

-

Wikipedia. Lipinski's rule of five. [Link]

-

Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]

-

Zhang, X., et al. (2014). Advances in polymer based Friedlander quinoline synthesis. PMC - PubMed Central - NIH. [Link]

-

ResearchGate. Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. [Link]

-

AZoLifeSciences. What is Lipinski's Rule of 5?. [Link]

-

The Solubility Company. pKa & LogP Analysis Services. [Link]

-

Protheragen. LogP/LogD/Pka Analysis. [Link]

-

Kumar, A., et al. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. PubMed. [Link]

-

Al-Ostath, A., et al. (2022). Quantitative Structure-Activity Relationship (QSAR) and Anticancer Evaluation of Certain Bisquinoline Derivatives Connected by 4-Oxy-3-Fluoroaniline. Preprints.org. [Link]

-

Organic Chemistry Portal. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. [Link]

-

Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

-

Journal of Chemical, Biological and Medicinal Sciences. FROM STRUCTURES TO THERAPEUTICS: QSAR ANALYSIS OF QUINOLINE DERIVATIVE. [Link]

-

Sánchez-Martín, R., et al. (2005). Symmetrical Bis-Quinolinium Compounds: New Human Choline Kinase Inhibitors with Antiproliferative Activity against the HT-29 Cell Line. Journal of Medicinal Chemistry. [Link]

-

Sharma, A., et al. (2020). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences. [Link]

-

El-Drwey, M., et al. (2022). Design of novel quinoline derivatives as antibreast cancer using 3D-QSAR, molecular docking and pharmacokinetic investigation. PubMed. [Link]

-

Virtual Computational Chemistry Laboratory. On-line Software. [Link]

-

ResearchGate. Can anyone refer me to software or any site that predicts the physical and chemical properties of organic compounds?. [Link]

-

G, A. (1990). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. [Link]

-

ResearchGate. Chemical structures of (a) quinoline containing drugs and clinical.... [Link]

-

Chemaxon. (2023). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. [Link]

-

Eisch, J. J., & Dluzniewski, T. (1989). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

Organic Chemistry Portal. Molecular Properties Prediction - Osiris Property Explorer. [Link]

-

G, A. (1990). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. [Link]

-

QSAR Toolbox. QSAR Toolbox. [Link]

-

Wikipedia. Combes quinoline synthesis. [Link]

-

Molinspiration. Molinspiration Cheminformatics. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

-

University of Cambridge. Combes Quinoline Synthesis. [Link]

-

Scribd. Quinoline Synthesis. [Link]

-

Química Orgánica.org. Combes synthesis of quinolines. [Link]

-

PubChem. 5-Chloro-8-hydroxyquinoline. [Link]

-

Mansouri, K., et al. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. NIH. [Link]

-

Al-Trawneh, S. A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]

-

ResearchGate. Prediction of Physicochemical Properties. [Link]

- Google Patents. A kind of preparation method of 5- chloro-8-hydroxyquinolines.

-

Patsnap Eureka. Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof. [Link]

-

European Patent Office. PROCESS FOR THE PREPARATION OF QUINOLINE DERIVATIVES. [Link]

Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 5. scbt.com [scbt.com]

- 6. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 7. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 8. chemaxon.com [chemaxon.com]

- 9. LogP/LogD/Pka Analysis - Protheragen [protheragen.ai]

- 10. iipseries.org [iipseries.org]

- 11. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 12. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. nanobioletters.com [nanobioletters.com]

- 15. Design of novel quinoline derivatives as antibreast cancer using 3D-QSAR, molecular docking and pharmacokinetic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Chloro-2,4,8-trimethylquinoline CAS number and molecular structure

An In-Depth Technical Guide to 5-Chloro-2,4,8-trimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted quinoline derivative. It details the compound's chemical identity, molecular structure, physicochemical properties, and potential synthesis methodologies. The document explores the significance of its structural features, such as the chlorine and methyl substitutions, in the context of medicinal chemistry and drug development, drawing parallels with other biologically active quinoline compounds. Potential applications, relevant analytical techniques, and essential safety protocols are also discussed to provide a well-rounded resource for professionals in the chemical and pharmaceutical sciences.

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] Derivatives of this scaffold are found in numerous natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities.[2] The strategic placement of various substituents on the quinoline core allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.

This compound belongs to this important class of compounds. Its structure is characterized by a chlorine atom at the 5-position and three methyl groups at the 2, 4, and 8 positions.[1] The presence of the chlorine atom can significantly enhance lipophilicity, potentially influencing the compound's ability to cross biological membranes and interact with molecular targets.[1] The methyl groups can likewise affect solubility, stability, and steric interactions with target proteins.[1] This guide serves to consolidate the known information on this specific molecule and place it within the broader context of quinoline chemistry for research and development purposes.

Chemical Identity and Molecular Properties

Accurate identification and understanding of a compound's physical properties are fundamental for any research endeavor.

Core Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 105908-43-8 | [1][3][4][5] |

| Molecular Formula | C₁₂H₁₂ClN | [1][3][4] |

| Molecular Weight | ~205.68 g/mol | [3][4] |

| Synonyms | 5-Chloro-4,8-dimethylquinaldine |

Molecular Structure

The structural arrangement of this compound is depicted below. The numbering of the quinoline ring system follows established IUPAC conventions.

Caption: Molecular structure of this compound.

Physicochemical Properties

The following table summarizes key physicochemical data, which are crucial for designing experimental conditions, including solvent selection and purification methods.

| Property | Value | Source(s) |

| Boiling Point | 318.4°C at 760 mmHg | [4] |

| Density | 1.158 g/cm³ | [4] |

| Flash Point | 175.8°C | [4] |

| Refractive Index | 1.609 | [4] |

Synthesis Methodologies

While specific, peer-reviewed synthesis procedures for this compound are not extensively documented in readily available literature, its structure lends itself to established synthetic routes for quinoline derivatives. These classical reactions provide a logical framework for its preparation.[2]

Plausible Synthetic Routes

-

Doebner-von Miller Reaction: This method involves the reaction of an α,β-unsaturated carbonyl compound (or its precursor, like glycerol) with an aniline in the presence of a strong acid and an oxidizing agent.[2] For the target molecule, the likely starting materials would be 3-chloro-2-methylaniline and an appropriate α,β-unsaturated ketone.

-

Friedländer Synthesis: This is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl. This is a highly versatile and common method for generating substituted quinolines.

-

Combes Quinoline Synthesis: This route involves the reaction of an aniline with a β-diketone under acidic conditions. For this specific target, 3-chloro-2-methylaniline could be reacted with acetylacetone, followed by an acid-catalyzed cyclization.

The diagram below illustrates a generalized workflow for quinoline synthesis, applicable to the methods mentioned.

Caption: Generalized workflow for the synthesis of quinoline derivatives.

Hypothetical Experimental Protocol (Combes-based)

This protocol is a representative, conceptual procedure. Researchers must optimize all steps for safety and yield.

-

Reactant Charging: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloro-2-methylaniline (1.0 eq) and acetylacetone (1.1 eq).

-

Acid Catalysis: Slowly add concentrated sulfuric acid (2.0-3.0 eq) to the mixture while cooling the flask in an ice bath to manage the exothermic reaction.

-

Cyclization: After the addition is complete, heat the reaction mixture to 100-120°C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x volumes). Combine the organic layers.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product using silica gel column chromatography to yield the final compound.

-

Characterization: Confirm the structure and purity of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Applications and Research Interest in Drug Development

While specific biological activity data for this compound is sparse, the broader class of chloro-substituted quinolines has significant therapeutic relevance, suggesting potential areas of investigation for this compound.

-

Antimicrobial and Antifungal Potential: The closely related compound, 5-Chloro-8-hydroxyquinoline (Cloxyquin), is known for its potent antimicrobial, antifungal, and antiprotozoal activities.[6][7] It has shown high bactericidal effects against methicillin-resistant Staphylococcus aureus (MRSA) and activity against Mycobacterium tuberculosis.[7][8] The shared 5-chloroquinoline core suggests that this compound could be a valuable scaffold for developing new anti-infective agents.

-

Anticancer Research: Many quinoline derivatives are investigated for their anticancer properties.[6] The mechanism often involves the chelation of metal ions necessary for enzymatic function or the intercalation into DNA. The lipophilic nature imparted by the chlorine and methyl groups could facilitate cell entry, a desirable trait for cytotoxic agents.

-

Chemical Intermediate: The compound serves as a valuable building block in organic synthesis.[1] Its functional groups can be further modified to create more complex molecules for various applications, including agrochemicals and dyes.[1]

The inclusion of chlorine in drug candidates is a common strategy in medicinal chemistry, with over 250 FDA-approved chloro-containing drugs on the market.[9] Chlorine can modulate a drug's metabolic stability, binding affinity, and overall pharmacokinetic profile.[9]

Analytical Methodologies

The characterization and quantification of this compound in various matrices are essential for both synthesis and preclinical studies.

-

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for assessing purity. For more sensitive and selective quantification, especially in biological samples like plasma or urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[10] A typical LC-MS/MS method involves protein precipitation for sample cleanup, followed by separation on a C18 reverse-phase column and detection using multiple reaction monitoring (MRM) in positive ion mode.[10]

-

Spectroscopic Methods:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for unequivocal structure elucidation after synthesis.

-

Mass Spectrometry (MS): Provides accurate mass and fragmentation patterns, confirming the molecular weight and structural components.

-

X-ray Photoelectron Spectroscopy (XPS): Can be used to analyze the elemental composition and chemical states of atoms within the molecule.[11]

-

Safety and Handling

As a chlorinated aromatic amine derivative, this compound should be handled with appropriate care in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not detailed in the search results, general precautions for related chemicals should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and a lab coat.[12][13]

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[12][13] Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[12][14]

-

Spill Response: In case of a spill, sweep or vacuum up the material into a suitable disposal container, avoiding dust generation.[12]

-

First Aid:

Conclusion

This compound is a halogenated quinoline derivative with a defined chemical structure and properties. While direct biological data is limited, its structural similarity to other pharmacologically active quinolines, such as Cloxyquin, marks it as a compound of interest for further investigation, particularly in the fields of antimicrobial and anticancer drug discovery. The established synthetic routes for the quinoline core provide a clear path for its preparation and derivatization. This guide consolidates the foundational technical information required for researchers to safely handle, synthesize, and explore the potential of this versatile chemical scaffold.

References

- CymitQuimica. (n.d.). CAS 105908-43-8: this compound.

- Santa Cruz Biotechnology, Inc. (n.d.). This compound | CAS 105908-43-8.

- ChemNet. (n.d.). This compound Suppliers.

- Autech Industry Co.,Ltd. (n.d.). This compound CAS:105908-43-8 manufacturer & supplier.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95%.

- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - 5-Chloro-8-hydroxyquinoline.

- Toronto Research Chemicals. (2024, January 10). Safety Data Sheet - Poly(1,2-dihydro-2,2,4-trimethylquinoline).

- Apollo Scientific. (n.d.). Safety Data Sheet - 5-Chloro-8-hydroxyquinoline.

- PubChem. (n.d.). 5-Chloroquinoline.

- ChemicalBook. (2022, December 30). This compound | 105908-43-8.

- BLD Pharm. (n.d.). 105908-43-8|this compound.

- European Patent Office. (2001, June 26). EP 1294694 B1 - PROCESS FOR THE PREPARATION OF QUINOLINE DERIVATIVES.

- SynQuest Labs. (n.d.). This compound.

- Santa Cruz Biotechnology, Inc. (n.d.). This compound | CAS 105908-43-8 (Italian).

- Google Patents. (n.d.). CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.

- Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.

-

Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20656–20680. Available at: [Link]

- JIN DUN CHEMISTRY. (2024, December 30). 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Industrial Applications.

- Sigma-Aldrich. (n.d.). 5-Chloro-8-quinolinol 95%.

- ResearchGate. (n.d.). The structure and numbering of 5-chloro-8-hydroxyquinoline.

-

Suwanjang, W., et al. (2019). Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation. Molecules, 25(1), 125. Available at: [Link]

-

S. G. Ramkumar, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 222, 113588. Available at: [Link]

- Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.

- Pavan, F. R., et al. (2005). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 49(5), 2173–2175.

-

Onabolu, O., et al. (2018). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. Journal of Chromatography B, 1092, 364–371. Available at: [Link]

- Csütörtöki, F., et al. (2025). Synthesis, transformations and biological evaluation of 5‑chloro‑8-hydroxyquinoline hybrids. Journal of the Iranian Chemical Society.

- ResearchGate. (2025, August 9). Analysis of 5-chloro-8-methoxy-2-(bromomethyl)quinoline by XPS.

Sources

- 1. CAS 105908-43-8: this compound [cymitquimica.com]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound 105908-43-8, Information for this compound 105908-43-8, Suppliers of this compound 105908-43-8 [chemnet.com]

- 5. 105908-43-8|this compound|BLD Pharm [bldpharm.com]

- 6. 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Industrial Applications [jindunchemical.com]

- 7. Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. biosynth.com [biosynth.com]

- 14. fishersci.com [fishersci.com]

Introduction: The Critical Role of Solubility in the Application of 5-Chloro-2,4,8-trimethylquinoline

An In-Depth Technical Guide to the Solubility of 5-Chloro-2,4,8-trimethylquinoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This compound is a substituted quinoline, a class of heterocyclic aromatic organic compounds with a diverse range of applications, including in the development of pharmaceuticals and agrochemicals.[1] The utility of quinoline derivatives is often linked to their biological activity, which can be influenced by substituents on the quinoline ring.[2] The chlorine atom at the 5-position can enhance lipophilicity, while the trimethyl substitutions at the 2, 4, and 8 positions can affect the compound's stability and solubility.[1]

A fundamental physicochemical property that governs the efficacy and developability of any active compound is its solubility. In drug discovery and development, poor solubility can lead to inaccurate biological assay results and pose significant challenges for formulation and in vivo bioavailability.[3] This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound in organic solvents, offering insights into its molecular behavior and providing a robust experimental framework for its quantitative assessment.

Physicochemical Properties of this compound

Understanding the molecular characteristics of this compound is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂ClN | [4] |

| Molecular Weight | 205.68 g/mol | [4] |

| Appearance | Not explicitly stated, but quinolines are typically colorless to brown liquids or solids. | [5][6] |

| Boiling Point | 318.4°C at 760 mmHg | |

| Density | 1.158 g/cm³ | |

| Water Solubility | Not available, but quinoline is slightly soluble in cold water. | [6] |

The presence of the nitrogen atom in the quinoline ring system imparts a weak basic character to the molecule.[7] The overall molecule, with its fused aromatic rings, is largely nonpolar. The addition of a chlorine atom increases its lipophilicity, suggesting a preference for less polar environments. The methyl groups also contribute to the nonpolar character of the molecule.

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" is the cornerstone for predicting solubility.[8] This means that a solute will dissolve best in a solvent that has a similar polarity. The solubility of this compound in a given organic solvent will be determined by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[9]

Key factors influencing the solubility of this compound include:

-

Polarity of the Solvent: Given the predominantly nonpolar structure of this compound, it is expected to exhibit higher solubility in nonpolar or moderately polar organic solvents. Solvents that can engage in dipole-dipole interactions or London dispersion forces will be more effective at solvating the molecule.

-

Temperature: For most solid organic compounds, solubility increases with temperature.[10][11] This is because the increased kinetic energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules, allowing for greater dissolution.[10]

-

Molecular Size: Larger molecules can sometimes be more difficult to solvate, which can lead to lower solubility.[10]

-

Crystalline Structure: The strength of the crystal lattice of solid this compound will influence its solubility. A more stable crystal lattice will require more energy to break apart, resulting in lower solubility.

The following diagram illustrates the key factors influencing the solubility of this compound.

Caption: Factors influencing the solubility of this compound.

Expected Solubility in Common Organic Solvents

| Solvent | Polarity | Expected Solubility | Rationale |

| Hexane | Nonpolar | High | The nonpolar nature of hexane aligns well with the largely nonpolar structure of this compound. |

| Toluene | Nonpolar | High | Similar to hexane, toluene is a nonpolar aromatic solvent that should effectively solvate the quinoline derivative. |

| Dichloromethane | Moderately Polar | Moderate to High | Dichloromethane has a moderate polarity and is a good solvent for many organic compounds. |

| Acetone | Polar Aprotic | Moderate | Acetone's polarity may lead to slightly lower solubility compared to nonpolar solvents. |

| Ethanol | Polar Protic | Moderate to Low | The ability of ethanol to hydrogen bond may not be as effective in solvating the nonpolar regions of the molecule. |

| Methanol | Polar Protic | Low | Methanol is more polar than ethanol, likely resulting in lower solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate | DMSO is a strong polar aprotic solvent and is often used to dissolve difficult compounds, though precipitation can occur upon addition to aqueous media.[3] |

Experimental Protocol for Determining the Solubility of this compound

A robust and reproducible experimental protocol is crucial for accurately determining the solubility of this compound. The following is a detailed, step-by-step methodology based on the equilibrium solubility method.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The following diagram outlines the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the test solvent in a series of vials. The amount of excess solid should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

-

-

Equilibration:

-

Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined in preliminary experiments.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

Accurately dilute the filtered solution with a suitable solvent to bring the concentration within the range of the calibration curve.

-

-

Quantitative Analysis:

-

Analyze the calibration standards and the diluted sample solutions by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standard solutions.

-

-

Calculation of Solubility:

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

Calculate the solubility of the compound in the test solvent by taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

-

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not widely published, a strong understanding of its physicochemical properties and the principles of solubility allows for informed predictions of its behavior. The compound is expected to be more soluble in nonpolar and moderately polar organic solvents. For researchers and drug development professionals, the experimental protocol provided in this guide offers a reliable method for obtaining accurate and reproducible solubility data, which is essential for advancing the study and application of this and other quinoline derivatives.

References

-

Carvajal, M. T., & Al-Kassas, R. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 113. [Link]

-

Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Quinoline. In PubChem Compound Database. Retrieved from [Link]

-

LePree, J., & Loo, J. A. (1995). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of pharmaceutical sciences, 84(6), 743–749. [Link]

-

Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

ResearchGate. (n.d.). The structures of the substituted quinolines. [Diagram]. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

SlidePlayer. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

Sources

- 1. CAS 105908-43-8: this compound [cymitquimica.com]

- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scbt.com [scbt.com]

- 5. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Quinoline - Wikipedia [en.wikipedia.org]

- 7. uop.edu.pk [uop.edu.pk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 10. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 11. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Preliminary Biological Activity Screening of 5-Chloro-2,4,8-trimethylquinoline

Foreword: The Quinoline Scaffold as a Cornerstone of Modern Drug Discovery

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged structure" in the landscape of medicinal chemistry.[1][2] Its versatile framework is the backbone of numerous natural products and synthetic compounds, exhibiting a vast spectrum of pharmacological activities.[3][4] This inherent bioactivity has cemented the quinoline scaffold as a critical starting point for the development of novel therapeutic agents targeting a wide array of diseases, from infectious agents to complex malignancies.[1][5]

This guide focuses on a specific, novel derivative: 5-Chloro-2,4,8-trimethylquinoline . Given the absence of established biological data for this particular molecule, this document serves as a comprehensive, field-proven framework for its initial biological evaluation. We will proceed from computational prediction to robust in vitro assays, establishing a logical and efficient cascade for uncovering its therapeutic potential. The methodologies described herein are designed not merely as steps to be followed, but as a self-validating system, providing researchers with the rationale and technical depth required to generate reliable, high-quality preliminary data.

Chapter 1: In Silico Profiling - A Predictive First Step

Expertise & Experience: Before committing resources to wet-lab experiments, a computational pre-screening is an indispensable strategy.[6] Molecular docking allows us to simulate the interaction between this compound and a panel of validated protein targets associated with the known activities of the broader quinoline class.[7] This approach provides a predictive filter, highlighting the most promising therapeutic avenues and guiding the selection of appropriate biological assays. A more negative docking score generally indicates a higher predicted binding affinity.[7]

Workflow for In Silico Target Identification

Caption: Workflow for in silico screening and prioritization.

Potential Biological Targets for Docking Studies

| Therapeutic Area | Protein Target | PDB ID | Function & Rationale |

| Anticancer | Epidermal Growth Factor Receptor (EGFR) Kinase | 1M17 | Often overexpressed in various cancers; a common target for quinoline-based inhibitors.[8] |

| Topoisomerase II | 1QZR | Crucial for DNA replication in proliferating cells; inhibition leads to cancer cell death.[9] | |

| Antimicrobial | Staphylococcus aureus DNA Gyrase B | 4URO | Essential bacterial enzyme for DNA supercoiling; a validated target for quinolone antibiotics. |

| Escherichia coli Dihydrofolate Reductase (DHFR) | 1RX2 | Key enzyme in the folate synthesis pathway, essential for bacterial survival. | |

| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | 5KIR | Enzyme responsible for producing pro-inflammatory prostaglandins.[10][11] |

| Tumor Necrosis Factor-α (TNF-α) | 2AZ5 | A pro-inflammatory cytokine central to the inflammatory response.[11] |

Experimental Protocol: Molecular Docking

-

Ligand Preparation: a. Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw). b. Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94). Save the file in .pdbqt format for use with AutoDock Vina.

-

Receptor Preparation: a. Download the crystal structures of the selected protein targets from the Protein Data Bank (PDB). b. Prepare the proteins using software like AutoDockTools: remove water molecules and co-crystallized ligands, add polar hydrogens, and compute Gasteiger charges. Save the prepared receptor file in .pdbqt format.

-

Grid Box Generation: a. Identify the active site of the enzyme, typically where the native ligand is bound. b. Define the coordinates and dimensions of a grid box that encompasses this entire active site.

-

Docking Simulation: a. Execute the docking simulation using a program like AutoDock Vina, specifying the prepared ligand, receptor, and grid box parameters.

-

Analysis: a. Analyze the output file to determine the binding affinity (docking score) of the most stable conformation. b. Visualize the docked pose using software like PyMOL or Discovery Studio to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues.[12]

Chapter 2: Antimicrobial Activity Screening

Trustworthiness: The antimicrobial potential of quinoline derivatives is well-established.[2] Our screening cascade begins with a broad-spectrum diffusion assay to qualitatively identify activity, followed by a quantitative broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[13] This two-step process is a cost-effective and reliable method for identifying and quantifying antimicrobial efficacy.[13]

Workflow for Antimicrobial Screening

Caption: A two-tiered approach for antimicrobial screening.

Experimental Protocol 1: Agar Disk Diffusion Assay

-

Microorganism Preparation: Use standard strains such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (Fungus). Grow cultures in appropriate broth to a turbidity equivalent to the 0.5 McFarland standard.

-

Inoculation: Uniformly streak the microbial suspension onto the surface of Mueller-Hinton agar plates (for bacteria) or Sabouraud Dextrose agar plates (for fungi).

-

Disk Application: Aseptically place sterile 6 mm paper disks onto the inoculated agar surface.

-

Compound Loading: Pipette a defined volume (e.g., 10 µL) of the test compound solution (e.g., 1 mg/mL in DMSO) onto each disk. Use a disk loaded with DMSO as a negative control and disks with standard antibiotics (e.g., Ciprofloxacin, Fluconazole) as positive controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 30°C for 24-48 hours (for fungi).

-

Data Collection: Measure the diameter of the clear zone of growth inhibition around each disk in millimeters (mm).[14]

Experimental Protocol 2: Broth Microdilution Assay for MIC Determination

-

Plate Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells.

-

Serial Dilution: Add 50 µL of the test compound stock solution (e.g., 256 µg/mL) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column.

-

Inoculation: Prepare a standardized inoculum of the test microorganism and dilute it in MHB so that each well receives a final concentration of approximately 5 x 10^5 CFU/mL. Add 50 µL of this inoculum to each well.

-

Controls: Include wells for a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]

Expected Data Summary: Antimicrobial Activity

| Microorganism | Type | Disk Diffusion (Zone of Inhibition, mm) | Broth Microdilution (MIC, µg/mL) |

| S. aureus ATCC 25923 | Gram-positive | Report value | Report value |

| E. coli ATCC 25922 | Gram-negative | Report value | Report value |

| C. albicans ATCC 10231 | Fungus | Report value | Report value |

Chapter 3: Anticancer Cytotoxicity Screening

Authoritative Grounding: A primary goal in cancer chemotherapy is to identify agents that are selectively toxic to cancer cells while sparing normal cells.[15] Therefore, a robust preliminary screen must assess both potency (IC50) against cancer cell lines and selectivity. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[16][17] By comparing the IC50 value in a cancer cell line to that in a non-malignant cell line, we can calculate a Selectivity Index (SI), a critical parameter for prioritizing compounds for further development.[8]

Principle of the MTT Assay and Selectivity Index

Caption: The MTT assay relies on metabolic activity to quantify cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells (e.g., A549 human lung carcinoma, MCF-7 human breast adenocarcinoma) and non-malignant cells (e.g., NIH3T3 mouse fibroblasts) into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours. Include wells with untreated cells (negative control) and cells treated with a standard drug like Doxorubicin (positive control).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[14]

-

Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the purple formazan crystals.[14]

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth). c. Calculate the Selectivity Index (SI) as: SI = IC50 (NIH3T3) / IC50 (Cancer Cell Line). An SI value > 2 is generally considered indicative of selective activity.

Expected Data Summary: Cytotoxicity and Selectivity

| Cell Line | Origin | Type | IC50 (µM) | Selectivity Index (SI) |

| A549 | Human Lung | Carcinoma | Report value | SI = IC50 (NIH3T3) / IC50 (A549) |

| MCF-7 | Human Breast | Adenocarcinoma | Report value | SI = IC50 (NIH3T3) / IC50 (MCF-7) |

| NIH3T3 | Mouse | Fibroblast | Report value | N/A |

Chapter 4: Anti-inflammatory Activity Screening

Expertise & Experience: Chronic inflammation is implicated in a multitude of diseases.[] A key event in the inflammatory cascade is the production of pro-inflammatory cytokines like TNF-α by macrophages upon stimulation.[19] A highly relevant and widely used in vitro model involves stimulating THP-1 human monocytic cells (differentiated into macrophages) with bacterial lipopolysaccharide (LPS) and measuring the subsequent inhibition of TNF-α release by the test compound. This assay provides a direct measure of anti-inflammatory potential.

LPS-Induced TNF-α Signaling Pathway

Caption: Simplified LPS signaling cascade leading to TNF-α production.

Experimental Protocol: Inhibition of TNF-α Production

-

Cell Differentiation: Culture THP-1 monocytes in RPMI-1640 medium. Differentiate them into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL) for 48 hours.

-

Pre-treatment: Replace the PMA-containing medium with fresh, serum-free medium. Add various concentrations of the test compound and incubate for 1-2 hours. Use a known inhibitor like Dexamethasone as a positive control.

-

Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 4-6 hours.

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial Human TNF-α ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer’s instructions.

-

Data Analysis: a. Generate a standard curve using the recombinant TNF-α standards provided in the kit. b. Calculate the TNF-α concentration for each sample. c. Determine the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control. d. Calculate the IC50 value, the concentration of the compound that inhibits TNF-α production by 50%.

Expected Data Summary: Anti-inflammatory Activity

| Compound Concentration | TNF-α Concentration (pg/mL) | % Inhibition |

| Control (No LPS) | Report value | N/A |

| LPS Only (0 µM) | Report value | 0% |

| Concentration 1 | Report value | Calculate |

| Concentration 2 | Report value | Calculate |

| Concentration 3 | Report value | Calculate |

| Calculated IC50 | Report value (µM) |

Conclusion and Path Forward

This guide outlines a systematic, multi-faceted approach for the preliminary biological evaluation of this compound. By integrating in silico prediction with targeted in vitro screening for antimicrobial, anticancer, and anti-inflammatory activities, researchers can efficiently generate a foundational dataset. Positive "hits" in any of these primary assays warrant progression to more advanced studies, including secondary screening against broader panels of cell lines or microbial strains, mechanism of action studies (e.g., enzyme inhibition assays, cell cycle analysis), and ultimately, evaluation in preclinical in vivo models. This structured screening cascade ensures that resources are directed efficiently, maximizing the potential for discovering a novel therapeutic lead.

References

- BenchChem. (n.d.). The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals.

- Marella, A., et al. (2013). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PubMed Central.

-

Kumar, S., et al. (2009). Biological activities of quinoline derivatives. PubMed. Retrieved from [Link]

-

Khan, R., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. Retrieved from [Link]

- Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule.

- Bentham Science Publishers. (2009). Biological Activities of Quinoline Derivatives.

-

RSC Publishing. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Retrieved from [Link]

- Kosheeka. (n.d.). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.

- Creative Biolabs. (n.d.). In Vitro Cytotoxicity Analysis Service.

- BenchChem. (n.d.). Comparative Docking Studies of Quinoline Derivatives with Target Proteins: A Guide for Researchers.

-

National Institutes of Health. (n.d.). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Retrieved from [Link]

-

Semantic Scholar. (2023). Research Article Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Retrieved from [Link]

-

Hilaris Publisher. (2021). Methods used in Cytotoxicity Assays n vitro. Retrieved from [Link]

-

ProQuest. (n.d.). Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. Retrieved from [Link]

-

MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Study of the in vitro cytotoxicity testing of medical devices. Retrieved from [Link]

-

ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

-

PubMed Central. (n.d.). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Retrieved from [Link]

-

MDPI. (n.d.). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. Retrieved from [Link]

- Google Patents. (n.d.). US20030040032A1 - Methods of screening for antimicrobial compounds.

-

ResearchGate. (n.d.). Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents. Retrieved from [Link]

-

American Chemical Society. (2025). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. ACS Fall 2025. Retrieved from [Link]

-

ResearchGate. (n.d.). Bioassays for Anticancer Activities. Retrieved from [Link]

-

ResearchGate. (2024). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. Retrieved from [Link]

-

ACS Omega. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. Retrieved from [Link]

-

MDPI. (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Retrieved from [Link]

- Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF QUINOLINE DERIVATIVES.

-

PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes. Retrieved from [Link]

-

American Society for Microbiology. (n.d.). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Retrieved from [Link]

-

Patsnap. (n.d.). Method for preparing 5-chloro-8-hydroxyquinoline. Retrieved from [Link]

- Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.

-

MDPI. (n.d.). Preliminary Biological Activity Screening of Plectranthus spp. Extracts for the Search of Anticancer Lead Molecules. Retrieved from [Link]

- BenchChem. (n.d.). A Technical Guide to the Biological Activity Screening of Novel Quinoline Derivatives.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors - ProQuest [proquest.com]

- 11. lifechemicals.com [lifechemicals.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

The Quinoline Scaffold: A Versatile Blueprint for Modern Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline core, a bicyclic heterocyclic aromatic system, has long been recognized as a "privileged structure" in medicinal chemistry and materials science.[1][2] Its inherent structural rigidity, coupled with the vast potential for functionalization at various positions, allows for the fine-tuning of its physicochemical and biological properties. This guide provides a comprehensive overview of the burgeoning research applications of substituted quinolines, delving into their roles in drug discovery, materials science, and catalysis. We will explore the underlying principles of their activity, detail key experimental protocols, and provide a forward-looking perspective on this remarkable class of compounds.

Part 1: The Quinoline Core in Drug Discovery: A Multi-Targeting Powerhouse

Substituted quinolines have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics against a wide range of diseases.[3][4][5]

Anticancer Agents: Targeting the Hallmarks of Malignancy

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action.[1][6][7] These mechanisms often involve the inhibition of critical cellular processes such as cell proliferation, angiogenesis, and the induction of apoptosis.[3][6]

Mechanism of Action: A primary mode of action for many anticancer quinolines is the inhibition of protein kinases, which are key regulators of cell signaling pathways involved in cell growth and survival.[1] For instance, certain derivatives act as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), thereby disrupting tumor progression.[1] Other quinoline-based compounds function as DNA intercalating agents, interfering with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[6]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[8][9][10]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology: [8][10]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the substituted quinoline compounds in complete cell culture medium. The final DMSO concentration should be kept below 0.5%. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation:

| Quinoline Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound X | MCF-7 (Breast) | 5.2 | [8] |

| Compound Y | A549 (Lung) | 2.8 | [8] |

| Compound Z | HCT116 (Colon) | 7.1 | [8] |

Logical Workflow for Anticancer Drug Discovery:

Caption: Simplified signaling pathway of quinoline-mediated neuroprotection.

Part 2: Substituted Quinolines in Materials Science: Illuminating the Future

The unique photophysical and electronic properties of substituted quinolines have made them valuable components in the development of advanced materials, particularly in the field of organic electronics. [11][12]

Organic Light-Emitting Diodes (OLEDs): A Brighter Tomorrow

Quinoline derivatives are widely used in the fabrication of OLEDs, serving various functions within the device architecture. [11][12][13][14]Their rigid and planar structure, combined with tunable electronic properties, makes them excellent candidates for electron-transporting materials (ETMs), host materials for emitters, and even as the emissive materials themselves. [11] Role in OLEDs:

-

Electron-Transporting Materials (ETMs): The electron-withdrawing nature of the quinoline core facilitates efficient electron injection and transport from the cathode to the emissive layer. [11]* Host Materials: Quinoline derivatives can serve as excellent host materials for phosphorescent and fluorescent emitters, providing good film-forming properties and high thermal stability. [11]* Emissive Materials: Certain substituted quinolines exhibit strong fluorescence and can be used as the primary light-emitting component in OLEDs. [11]

Principle: This protocol describes the fabrication of a multi-layer OLED using a combination of solution-processing (spin-coating) and thermal evaporation techniques.

Step-by-Step Methodology: [6][7][15][16][17]

-

Substrate Preparation: Clean patterned Indium Tin Oxide (ITO)-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat the ITO surface with UV-ozone or oxygen plasma.

-

Hole-Injection Layer (HIL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal.

-

Emissive Layer (EML) Deposition: Dissolve the quinoline-based emissive material in a suitable organic solvent and spin-coat it onto the HIL. Anneal to remove the solvent.

-

Electron-Transport Layer (ETL) and Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporation chamber. Deposit the electron-transport layer (e.g., a quinoline derivative or another suitable material) followed by a thin layer of an electron-injection material like lithium fluoride (LiF). Finally, deposit the metal cathode (e.g., aluminum).

-

Encapsulation: Encapsulate the device to protect it from atmospheric moisture and oxygen.

OLED Device Architecture:

Caption: Typical architecture of a quinoline-based OLED.

Fluorescent Sensors: Detecting with Precision

The inherent fluorescence of many quinoline derivatives makes them ideal candidates for the development of chemosensors for the detection of metal ions and other analytes. [18][19][11][20][21][22][23][24]The binding of an analyte to the quinoline-based sensor can induce a change in its fluorescence properties, such as quenching or enhancement, allowing for sensitive and selective detection. [18][20][22] Mechanism of Action: The sensing mechanism often involves processes like photoinduced electron transfer (PET), chelation-enhanced fluorescence (CHEF), or excited-state intramolecular proton transfer (ESIPT). [11][22]The design of the quinoline sensor, including the nature and position of substituents, determines its selectivity and sensitivity towards a specific analyte.

Principle: This protocol describes the synthesis of a novel quinoline derivative and its evaluation as a fluorescent sensor for the detection of ferric ions.

Step-by-Step Methodology: [18][25][22][24][26]

-

Synthesis of the Sensor: Synthesize the quinoline-based sensor through a suitable organic reaction. For example, reacting 8-hydroxyquinoline with ethyl bromoacetate in the presence of a base. Purify the product by column chromatography.

-

Characterization: Confirm the structure of the synthesized sensor using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Fluorometric Analysis: Record the fluorescence emission spectrum of the sensor in a suitable solvent.

-

Selectivity Study: Investigate the fluorescence response of the sensor to a variety of metal ions to assess its selectivity.

-

Titration Experiment: Perform a fluorescence titration by adding increasing concentrations of Fe³⁺ to a solution of the sensor to determine the detection limit and binding stoichiometry.

Part 3: Catalysis: Driving Chemical Transformations

Substituted quinolines have also found applications as ligands and catalysts in organic synthesis, facilitating a variety of chemical transformations. [27][28][29]

Ligands in Transition Metal Catalysis

The nitrogen atom in the quinoline ring can coordinate to transition metals, making quinoline derivatives effective ligands in catalysis. They have been successfully employed in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful tool for the formation of carbon-carbon bonds. [30][13][14][24]

Principle: This protocol describes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between an aryl halide and an arylboronic acid, utilizing a substituted quinoline as a ligand.

Step-by-Step Methodology: [13][14][24]

-

Reaction Setup: In a reaction vessel, combine the aryl halide, arylboronic acid, a palladium precursor (e.g., Pd(OAc)₂), the substituted quinoline ligand, and a base (e.g., K₂CO₃) in a suitable solvent (e.g., 1,4-dioxane/water).

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for a specified period, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture, perform an aqueous work-up, and extract the product with an organic solvent. Purify the product by column chromatography.

-

Characterization: Confirm the structure of the coupled product using spectroscopic methods.

Part 4: Synthesis of Substituted Quinolines: Building the Foundation

The diverse applications of substituted quinolines are underpinned by a rich history of synthetic methodologies. Several classic named reactions provide access to the quinoline core, with the Doebner-von Miller reaction being a prominent example. [3][21]

The Doebner-von Miller Reaction: A Classic Approach

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. [3][21] Reaction Mechanism: The reaction is believed to proceed through a series of steps, including a Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation to form the aromatic quinoline ring. [21]

Step-by-Step Methodology: [3][20][21]

-

Reactant Mixture: In a round-bottom flask, combine the substituted aniline, the α,β-unsaturated carbonyl compound, and an acid catalyst (e.g., hydrochloric acid or a Lewis acid).

-

Reaction Conditions: Heat the reaction mixture to reflux for a specified duration, monitoring the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture and neutralize the acid.

-

Purification: Extract the product with an organic solvent and purify by column chromatography or recrystallization.

-

Characterization: Confirm the structure of the synthesized quinoline derivative using spectroscopic techniques.

General Synthetic Scheme:

Caption: General scheme for the Doebner-von Miller synthesis of substituted quinolines.

Conclusion and Future Outlook

The substituted quinoline scaffold continues to be a fertile ground for research and development across multiple scientific disciplines. In medicine, the focus will likely be on developing more selective and potent quinoline-based drugs with improved safety profiles, particularly in the areas of oncology and infectious diseases. The exploration of their potential in neurodegenerative diseases is also a rapidly growing field. In materials science, the design of novel quinoline derivatives with enhanced photophysical and electronic properties will drive the development of next-generation OLEDs and sensors. Furthermore, the application of substituted quinolines in catalysis is expected to expand, with the development of more efficient and sustainable synthetic methodologies. The versatility of the quinoline core, coupled with the ever-advancing tools of chemical synthesis and biological evaluation, ensures that this remarkable heterocyclic system will remain at the forefront of scientific innovation for years to come.

References

-

A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection - RSC Publishing. [Link]

-